4-(2-Aminoethyl)-6-chloropyridin-2-amine
Description
4-(2-Aminoethyl)-6-chloropyridin-2-amine is a pyridine-based compound featuring a chlorine atom at position 6, an amino group (-NH₂) at position 2, and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at position 4. Its molecular formula is C₇H₉ClN₃, with a molecular weight of 185.62 g/mol.
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-chloropyridin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
FKQUAXZAPWSIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-chloropyridin-2-amine typically involves the introduction of the aminoethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-chloropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-6-chloropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to structurally related pyridine and pyrimidine derivatives (Table 1). Key differences include:
- Substituent type: The aminoethyl group distinguishes the target compound from analogs with methyl, bromo, or carboxylic acid groups.
- Core structure : Pyridine derivatives (e.g., 6-chloro-4-methylpyridin-2-amine) share the same aromatic ring, whereas pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidin-4-amine) have a six-membered ring with two nitrogen atoms.
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
- Solubility: The aminoethyl group enhances water solubility compared to methyl or halogenated analogs due to increased hydrogen bonding .
- Basicity: The primary amine in the aminoethyl group increases basicity (pKa ~9–10) relative to methyl-substituted pyridines (pKa ~4–5).
- Lipophilicity : The chlorine atom contributes to moderate lipophilicity, balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
